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Introduction
eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small

molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Unlike

traditional ATP-competitive SRC inhibitors, eCF506 possesses a unique mechanism of action,

locking SRC in its inactive conformation.[4][5][6][7] This novel mechanism inhibits both the

enzymatic and scaffolding functions of SRC, preventing its phosphorylation and the subsequent

formation of the SRC-FAK signaling complex.[1][4][5] This leads to increased antitumor efficacy

and improved tolerability in preclinical mouse models of various cancers, including breast,

ovarian, and esophageal squamous cell carcinoma.[1][3][4][8][9]

These application notes provide a comprehensive overview of the in vivo dosing and

administration of eCF506 in mouse models based on available preclinical data. The included

protocols and data are intended to serve as a guide for researchers designing in vivo studies to

evaluate the therapeutic potential of eCF506.

Data Presentation
Table 1: Summary of eCF506 In Vivo Dosing Regimens
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Table 2: Pharmacokinetic and Toxicity Data for eCF506
in Mice

Parameter Value Mouse Strain
Administration
Route

Reference

Maximum

Tolerated Dose

(MTD)

>400 mg/kg

(female)
Not specified Oral [4][5]

Oral

Bioavailability
25.3% Not specified Oral [2][11]

Blood

Concentration

(single 40 mg/kg

dose)

>0.2 µmol/L for

24 hours

CD1 Nude

(female)
Oral [4]
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Protocol 1: Orthotopic Breast Cancer Model in
Immunocompetent FVB Mice
Objective: To evaluate the anti-tumor efficacy of eCF506 in a primary breast cancer model with

an intact immune system.

Materials:

eCF506

Vehicle: 3 mmol/L citrate buffer

MetBo2 murine triple-negative breast cancer cells

Female FVB wild-type mice

Standard laboratory equipment for cell culture, injections, and oral gavage.

Procedure:

Cell Culture: Culture MetBo2 cells according to standard protocols.

Tumor Implantation: Inject one million MetBo2 cells into the fourth mammary fat pad of

female FVB mice.

Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 0.04–0.05 cm³.

Monitor tumor size and animal weight regularly.

Randomization and Treatment: Randomize mice into two groups: vehicle control and

eCF506 treatment.

Drug Administration: Administer eCF506 at a dose of 40 mg/kg or vehicle daily via oral

gavage for 28 days.[4]

Efficacy Evaluation: Monitor tumor volume and animal weight throughout the study. After the

treatment period, continue to monitor for tumor relapse.[4]
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Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for

immunohistochemical (IHC) analysis of biomarkers such as phospho-SRC (pY418/pY419).

[4]

Protocol 2: Pharmacodynamic Study in an Orthotopic
Breast Cancer Xenograft Model
Objective: To determine the effective dose range of eCF506 for in vivo target inhibition.

Materials:

eCF506

Vehicle: 3 mmol/L citrate buffer

MetBo2 cells

Female CD1 nude mice

Equipment for IHC analysis.

Procedure:

Tumor Implantation: Inject MetBo2 cells into the mammary fat pad of female CD1 nude mice

and allow tumors to reach approximately 0.1 cm³.[4][5]

Dosing: Dose mice daily for 3 days by oral gavage with eCF506 at 10, 20, and 40 mg/kg, or

with vehicle.[4][5]

Tissue Collection: Euthanize the mice 3 hours after the final dose.[4][5]

Tissue Processing: Fix tumors in neutral buffered formalin for subsequent IHC analysis.

Immunohistochemistry: Stain tumor sections for phospho-SRC (pY418) to assess the level of

target inhibition.[4]
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Caption: Mechanism of action of eCF506 on the SRC signaling pathway.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study of eCF506.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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